2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide
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Overview
Description
2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide is a complex organic compound that features a benzamide group linked to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ylamine: A precursor in the synthesis of the target compound.
Benzamide: Shares the benzamide functional group.
Naphthalene derivatives: Structurally related due to the tetrahydronaphthalene moiety.
Uniqueness
2-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methoxy}benzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H20N2O3/c20-19(23)15-9-3-4-11-17(15)24-12-18(22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-4,6,8-9,11,16H,5,7,10,12H2,(H2,20,23)(H,21,22) |
InChI Key |
DMSJAMSSGCXLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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